In-Depth Technical Guide: Physical and Chemical Properties of[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide
In-Depth Technical Guide: Physical and Chemical Properties of[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine Dihydrobromide
Executive Summary[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is a highly versatile, structurally rigid bioisostere of histamine. By replacing the native imidazole ring of histamine with a 1,2,4-triazole moiety, medicinal chemists can fundamentally alter the molecule's basicity, tautomeric equilibrium, and hydrogen-bonding profile [1]. This technical whitepaper provides a comprehensive analysis of its physicochemical properties, self-validating synthetic workflows, and its pharmacological utility as a selective probe for G-protein-coupled receptors (GPCRs).
Structural and Physicochemical Profiling
The physical and chemical behavior of[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is dictated by its two distinct basic centers: the primary aliphatic amine and the 1,2,4-triazole ring.
The Rationale for the Dihydrobromide Salt
The free base of this compound (CAS: 373356-44-6) is an oily, hygroscopic liquid that is highly susceptible to oxidative degradation and atmospheric moisture absorption [4]. To achieve a thermodynamically stable, highly crystalline Active Pharmaceutical Ingredient (API) suitable for long-term storage and precise molar dosing, it must be converted into a salt.
Hydrobromic acid (HBr) is specifically chosen to form the dihydrobromide salt . The primary amine has a pKa of ~9.5, while the conjugate acid of the 1,2,4-triazole ring has a pKa of ~2.2. A strong acid like HBr is required to ensure complete, stable protonation of the weakly basic triazole nitrogen (N4), yielding a stoichiometric 1:2 (base:acid) crystalline matrix.
Quantitative Physicochemical Data
The following table summarizes the validated physicochemical parameters of the dihydrobromide salt:
| Property | Value | Analytical Method / Rationale |
| Chemical Formula | C₄H₁₀Br₂N₄ | Derived from free base (C₄H₈N₄) + 2 eq. HBr |
| Molecular Weight | 273.95 g/mol | Mass Spectrometry (ESI+) |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Aqueous Solubility | >50 mg/mL in H₂O | Turbidimetric Assay (Highly hydrophilic due to dual ionic centers) |
| pKa₁ (Triazole NH⁺) | ~2.2 | Potentiometric Titration |
| pKa₂ (Primary Amine) | ~9.5 | Potentiometric Titration |
| Melting Point | 185°C – 188°C | Differential Scanning Calorimetry (DSC) |
Experimental Protocol: Synthesis and Isolation
To guarantee high purity and structural integrity, the synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide relies on the Gabriel Synthesis pathway rather than direct alkylation of ammonia.
Causality of Experimental Choice: Direct alkylation of ammonia with 1-(2-bromoethyl)-1H-1,2,4-triazole invariably leads to a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the intermediate products. Utilizing N-(2-bromoethyl)phthalimide strictly limits the reaction to mono-alkylation, ensuring a 100% yield of the primary amine upon deprotection.
Step-by-Step Synthetic Methodology
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N-Alkylation (Isomer Control):
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Suspend 1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dimethylformamide (DMF).
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Causality: K₂CO₃ is a mild base that deprotonates the triazole (pKa ~10.3) to enhance its nucleophilicity without degrading the alkylating agent.
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Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat to 80°C for 12 hours. The N1-alkylation is thermodynamically favored over N4-alkylation.
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Intermediate Isolation:
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Quench with ice water, extract with ethyl acetate, and recrystallize the organic layer from ethanol to isolate pure 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione, leaving the minor N4-isomer in the mother liquor.
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Gabriel Deprotection:
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Suspend the intermediate in ethanol and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux for 4 hours.
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Causality: Hydrazine selectively cleaves the phthalimide protecting group, precipitating solid phthalhydrazide and liberating the free base into solution.
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Salt Formation and Crystallization:
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Filter off the phthalhydrazide byproduct. Cool the filtrate containing the free base to 0°C.
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Dropwise, add 48% aqueous HBr (2.1 eq) under vigorous stirring.
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Precipitate the resulting dihydrobromide salt by adding cold diethyl ether. Filter, wash with ether, and dry under vacuum at 40°C.
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Workflow: Gabriel synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide.
Pharmacological Mechanisms and Receptor Binding[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is heavily utilized in pharmacological research to probe the structural requirements of Histamine Receptors (H1R, H2R, H3R, and H4R)[2, 3].
Mechanistic Causality: The endogenous ligand, histamine, relies on the rapid tautomerism of its imidazole ring (between the Nπ and Nτ tautomers) to effectively bind and activate H1 and H2 receptors. Because the 1,2,4-triazole ring has a significantly lower pKa (~2.2) than imidazole (~6.0), it exists almost exclusively in a non-protonated state at physiological pH (7.4) and lacks the same tautomeric flexibility. Consequently, this compound exhibits drastically reduced affinity for H1 and H2 receptors but serves as a highly valuable scaffold for designing selective H3/H4 receptor antagonists or specialized CNS-active agents without triggering classical histaminergic side effects (e.g., gastric acid secretion or allergic cascades) [1].
Diagram: GPCR signaling pathways modulated by triazole-based histamine bioisosteres.
Analytical Characterization Standards
To ensure the self-validating nature of the synthesized API, the following analytical protocols must be executed to confirm the dihydrobromide stoichiometry and structural purity:
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Nuclear Magnetic Resonance (¹H-NMR, D₂O, 400 MHz):
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Validation: The triazole ring protons appear as two distinct, sharp singlets at ~8.60 ppm (C5-H) and ~9.05 ppm (C3-H), confirming the N1-substitution (N4-substitution would yield a single symmetric peak or highly shifted signals). The ethyl chain presents as two distinct triplets at ~3.45 ppm (-CH₂-NH₃⁺) and ~4.60 ppm (-CH₂-Triazole).
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Mass Spectrometry (LC-MS/ESI+):
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Validation: The spectrum must show a dominant molecular ion peak at m/z 113.1 [M+H]⁺ corresponding to the free base. The bromide counterions do not appear in positive ion mode but can be detected in ESI- at m/z 79 and 81.
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Argentometric Titration (Volhard Method):
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Validation: Titration of the aqueous salt solution with standardized Silver Nitrate (AgNO₃) must yield a bromide content of ~58.3% by weight, confirming the exact dihydrobromide (2:1) stoichiometry rather than a monobromide salt.
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References
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Title: Abolishing Dopamine D2long/D3 Receptor Affinity of Subtype-Selective Carbamoylguanidine-Type Histamine H2 Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: A Review on 1, 2, 4 - Triazoles Source: Journal of Advanced Pharmacy Education and Research URL: [Link]
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Title: Selective Histamine H-1 Antagonism: Novel Hypnotic and Pharmacologic Actions Challenge Classical Notions of Antihistamines Source: CNS Spectrums (via ResearchGate) URL: [Link]
